molecular formula C15H16O10 B563799 Acetylsalicylic acid acyl-beta-D-glucuronide CAS No. 24719-72-0

Acetylsalicylic acid acyl-beta-D-glucuronide

Cat. No.: B563799
CAS No.: 24719-72-0
M. Wt: 356.283
InChI Key: VHJPVKQXMOFZPM-HJHSNUOESA-N
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Description

Acetylsalicylic acid acyl-beta-D-glucuronide is a metabolite of acetylsalicylic acid, commonly known as aspirin. This compound is formed through the conjugation of acetylsalicylic acid with glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase. This conjugation process increases the water solubility of the compound, aiding in its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetylsalicylic acid acyl-beta-D-glucuronide involves the reaction of acetylsalicylic acid with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The reaction conditions often include a buffered aqueous solution to maintain the enzyme’s activity and stability .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .

Chemical Reactions Analysis

Types of Reactions

Acetylsalicylic acid acyl-beta-D-glucuronide undergoes several types of chemical reactions, including hydrolysis and transacylation. These reactions are significant in the context of its metabolism and potential toxicity .

Common Reagents and Conditions

    Hydrolysis: This reaction involves the cleavage of the glucuronide bond, facilitated by water and often catalyzed by enzymes such as glucuronidases.

    Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule.

Major Products Formed

The major products formed from these reactions include salicylic acid and glucuronic acid. These products are further metabolized and excreted from the body .

Mechanism of Action

The mechanism of action of acetylsalicylic acid acyl-beta-D-glucuronide involves its formation through the conjugation of acetylsalicylic acid with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferase enzymes. The resulting compound is more water-soluble, facilitating its excretion from the body. The molecular targets and pathways involved include the inhibition of cyclooxygenase enzymes, similar to acetylsalicylic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetylsalicylic acid acyl-beta-D-glucuronide is unique due to its formation from acetylsalicylic acid, a widely used nonsteroidal anti-inflammatory drug. Its study provides insights into the metabolism and excretion of aspirin, contributing to our understanding of its pharmacological and toxicological properties .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O10/c1-6(16)23-8-5-3-2-4-7(8)14(22)25-15-11(19)9(17)10(18)12(24-15)13(20)21/h2-5,9-12,15,17-19H,1H3,(H,20,21)/t9-,10-,11+,12-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJPVKQXMOFZPM-HJHSNUOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652420
Record name 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24719-72-0
Record name 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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